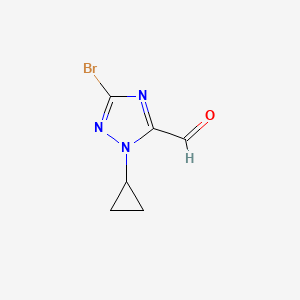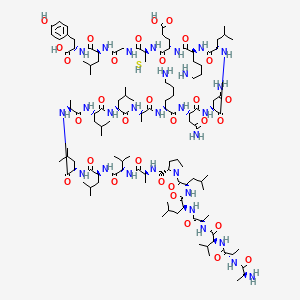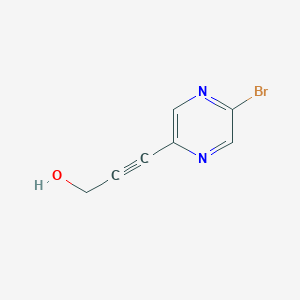![molecular formula C15H10N2 B15363808 7H-Pyrido[2,3-c]carbazole CAS No. 205-30-1](/img/structure/B15363808.png)
7H-Pyrido[2,3-c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrido[2,3-c]carbazole is a heterocyclic aromatic organic compound belonging to the carbazole family It features a fused pyridine and carbazole ring system, which imparts unique chemical and physical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7H-Pyrido[2,3-c]carbazole can be synthesized through several methods, including the Fischer indole synthesis. This involves the cyclization of phenylhydrazones derived from cyclohexanone derivatives. The reaction typically requires strong acids and high temperatures to facilitate the ring closure and subsequent dehydrogenation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound often employs continuous flow reactors or batch processes. These methods ensure high yields and purity of the final product. Microwave-assisted synthesis has also been explored as a rapid and efficient technique for producing this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Pyrido[2,3-c]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions often employ strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions yield various derivatives of this compound, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
7H-Pyrido[2,3-c]carbazole has found applications in several scientific fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
7H-Pyrido[2,3-c]carbazole is structurally similar to other carbazole derivatives, such as 7H-Pyrido[3,2-c]carbazole and 9H-Carbazole. its unique fused pyridine ring system distinguishes it from these compounds, providing distinct chemical and physical properties.
Comparaison Avec Des Composés Similaires
7H-Pyrido[3,2-c]carbazole
9H-Carbazole
8-9-10-11-Tetrahydro-7H-Pyrido[2,3-c]carbazole
Furo[3',4':5,6]pyrido[2,3-c]carbazol-1-one derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
205-30-1 |
|---|---|
Formule moléculaire |
C15H10N2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
7H-pyrido[2,3-c]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(4-1)15-10-5-3-9-16-12(10)7-8-14(15)17-13/h1-9,17H |
Clé InChI |
FXPMRLGGLPLJLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)

![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)






